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Cat. No.: B15572964

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize mCherry

photobleaching and optimize their imaging experiments.

Frequently Asked Questions (FAQs)
Q1: What is mCherry photobleaching and why does it occur?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case,

the mCherry protein, upon exposure to excitation light. This leads to a loss of fluorescent

signal. The process is primarily caused by the interaction of the excited mCherry chromophore

with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can

chemically modify and destroy the chromophore.[1][2] Factors influencing photobleaching

include the intensity and duration of light exposure, the excitation wavelength, and the local

chemical environment.

Q2: My mCherry signal is fading too quickly. What are the first things I should check?

A2: Rapid photobleaching of mCherry is a common issue. Here are the initial troubleshooting

steps:
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Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that

provides a sufficient signal-to-noise ratio.[3][4]

Minimize Exposure Time: Decrease the camera exposure time to the minimum required for a

clear image.[3][5]

Avoid Unnecessary Illumination: Only expose the sample to excitation light when actively

acquiring an image. Use transmitted light for focusing whenever possible.[3][6]

Optimize Filters: Ensure you are using the appropriate excitation and emission filters for

mCherry to maximize signal collection and minimize excitation of other cellular components.

[7]

Q3: How does the choice of excitation wavelength affect mCherry photobleaching?

A3: The excitation wavelength significantly impacts photobleaching. For two-photon

microscopy, shorter wavelengths (e.g., 750-800 nm) can lead to very fast photobleaching.[8][9]

Studies have shown that for two-photon excitation of mCherry, a peak excitation wavelength is

around 1160 nm, which is beyond the range of standard Ti:Sapphire lasers.[10][11] Using

longer wavelengths when possible can help reduce photobleaching. For single-photon

excitation, it is best to use a wavelength close to mCherry's excitation peak (~587 nm) to excite

it efficiently without excessive energy that could accelerate photobleaching.[7][12]

Q4: Can I use any chemical agents to reduce mCherry photobleaching?

A4: Yes, several chemical agents, known as antifade reagents or antioxidants, can be added to

the imaging medium to reduce photobleaching. These agents work by scavenging reactive

oxygen species.

Ascorbic Acid (Vitamin C): Has been shown to significantly alleviate phototoxic effects and

reduce photobleaching during live cell imaging.[13][14]

Trolox: A water-soluble analog of Vitamin E that can reduce phototoxicity.[3]

Commercial Antifade Reagents: For fixed cells, various commercial mounting media

containing antifade agents like p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-
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Diazabicyclo-octane (DABCO) are available.[6][15] However, their compatibility with live-cell

imaging needs to be carefully considered due to potential cytotoxicity.[2]

Q5: How does the cellular environment impact mCherry photostability?

A5: The local microenvironment, including pH and the presence of oxygen, can affect

mCherry's photostability.[16] Creating an anaerobic environment can decrease the rate of

photobleaching for mCherry, as oxygen is a key mediator of the process.[1] However, this is

often not feasible for live-cell imaging of aerobic organisms.

Q6: Is mCherry the most photostable red fluorescent protein?

A6: While mCherry is a widely used and generally robust red fluorescent protein, other options

with potentially higher photostability exist.[17][18] For example, mKate2 has been reported to

have a slower average photobleaching rate in some systems.[19] A newer variant, Kriek, was

specifically engineered from mCherry to have a 2.5- to 4-fold higher photostability.[1] The

choice of fluorescent protein may depend on the specific experimental conditions and

requirements.
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Problem Possible Cause Suggested Solution

Rapid signal loss during time-

lapse imaging
Excitation light is too intense.

Decrease laser power or lamp

intensity. Use a neutral density

filter.[3][6]

Exposure time is too long.

Reduce the camera exposure

time to the minimum required

for a good signal-to-noise ratio.

[3]

Frequent sampling.
Increase the time interval

between image acquisitions.[3]

Weak initial mCherry signal Low protein expression levels.

Ensure your expression

system is working optimally.

Consider using a brighter

fluorescent protein if

expression cannot be

increased.

Suboptimal imaging settings.

Check that your filter sets are

appropriate for mCherry's

excitation and emission

spectra.[7]

High background fluorescence
Autofluorescence from the

sample or medium.

Use a specialized imaging

medium with reduced

autofluorescence. Select

excitation and emission filters

to minimize background.[19]

Non-specific binding of

fluorescently tagged proteins.

Optimize your transfection or

transduction protocol to ensure

proper protein localization.

Quantitative Data Summary
The following table summarizes the photostability of mCherry in comparison to other

fluorescent proteins and under different conditions.
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Fluorescent

Protein/Condition
Relative Photostability Metric Reference

mCherry
Half-life of 345.5 s in living

cells
[20]

CH-1 (mCherry-FRET

construct)

Half-life of 1948.8 s in living

cells (approx. 6-fold increase)
[20]

mKate2

Slower average

photobleaching rate than

mCherry in C. elegans

embryos

[19]

Kriek

2.5-fold (widefield) and 4-fold

(confocal) higher photostability

than mCherry

[1]

mApple Half-life of 50.2 s in living cells [20]

Experimental Protocols
Protocol 1: Preparing and Using Ascorbic Acid for Live-Cell Imaging

This protocol describes how to prepare and use an ascorbic acid-supplemented imaging

medium to reduce mCherry photobleaching during live-cell imaging.

Materials:

L-Ascorbic acid powder

Your standard live-cell imaging medium (e.g., DMEM, FluoroBrite)

Sterile filters (0.22 µm)

Target cells expressing mCherry

Procedure:

Prepare a stock solution of L-Ascorbic acid:
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Dissolve L-Ascorbic acid powder in your imaging medium to a final concentration of 50

mM.

Sterilize the solution by passing it through a 0.22 µm filter.

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Prepare the final imaging medium:

On the day of the experiment, thaw an aliquot of the ascorbic acid stock solution.

Dilute the stock solution into your pre-warmed imaging medium to a final working

concentration. A concentration of 500 µM has been shown to be effective without being

cytotoxic for some cell lines.[13][14] However, it is recommended to test a range of

concentrations (e.g., 100 µM to 1 mM) to find the optimal, non-toxic concentration for your

specific cell type.

Image your cells:

Replace the culture medium of your mCherry-expressing cells with the ascorbic acid-

supplemented imaging medium.

Allow the cells to equilibrate for at least 15-30 minutes before starting your imaging

session.

Proceed with your live-cell imaging, following best practices for minimizing light exposure.

Visualizations
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Factors Contributing to mCherry Photobleaching

High Intensity Light

mCherry PhotobleachingLong Exposure Time

Reactive Oxygen Species (ROS)Molecular Oxygen

Strategies to Reduce mCherry Photobleaching

Optimize Imaging Parameters
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Control Cellular Environment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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